molecular formula C20H18ClNO4S2 B12212079 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide

Cat. No.: B12212079
M. Wt: 435.9 g/mol
InChI Key: WDNZNXJYPICGIC-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a furan ring, a thiophene ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves several steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is typically introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of sulfur-containing precursors.

    Coupling Reactions: The final compound is obtained by coupling the furan, chlorophenyl, and thiophene intermediates under specific reaction conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity and versatility make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H18ClNO4S2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C20H18ClNO4S2/c21-15-5-3-14(4-6-15)18-8-7-17(26-18)12-22(16-9-11-28(24,25)13-16)20(23)19-2-1-10-27-19/h1-8,10,16H,9,11-13H2

InChI Key

WDNZNXJYPICGIC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4

Origin of Product

United States

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